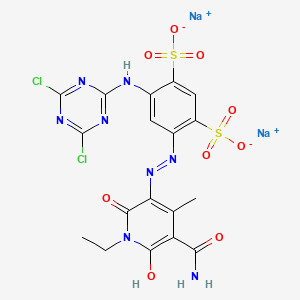
4-Nitro-1,8-naphthalic anhydride
Descripción general
Descripción
4-Nitro-1,8-naphthalic anhydride , also known as 4-Nitronaphthalene-1,8-dicarboxylic anhydride , is a chemical compound with the empirical formula C₁₂H₅NO₅ . It is a yellow crystalline solid with a melting point of 226-229°C . This compound is used in various synthetic processes and has interesting photophysical properties .
Synthesis Analysis
The synthesis of 4-Nitro-1,8-naphthalic anhydride involves the reaction of 1,8-naphthalic anhydride with nitric acid . The nitration occurs at the 4-position of the naphthalene ring, resulting in the formation of the nitro group .
Molecular Structure Analysis
The molecular structure of 4-Nitro-1,8-naphthalic anhydride consists of a naphthalene core with two carboxylic acid groups and a nitro group. The anhydride functionality bridges the two carboxylic acid moieties .
Chemical Reactions Analysis
- Photoreactions : This compound exhibits interesting photophysical properties, making it useful in fluorescence-based studies .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Synthesis of Naphthalimide Derivatives
4-Nitro-1,8-naphthalic anhydride is used in the ultrasound-assisted synthesis of 4-nitro-N-substituted-1,8-naphthalimide derivatives . This method involves irradiating the compound and related amines at 35 KHz in a sonic bath in aqueous media at room temperature .
Fluorescent Chemosensors
The compound is used as a precursor to synthesize N-phenyl-amino-1,8-naphthalimide based fluorescent chemosensors . These chemosensors can detect nitro-antibiotics at ppb level .
Synthesis of Shape Memory Polymers
4-Nitro-1,8-naphthalic anhydride can undergo Diels-Alder reaction, making it a useful building block in the synthesis of shape memory polymers .
Noninvasive Hypoxia Imaging in Cancer Detection
The compound serves as a fluorochrome substrate for nitrogen reductase, enabling noninvasive hypoxia imaging in cancer detection .
Synthesis of Amphiphilic Naphthalimide Dyes
4-Nitro-1,8-naphthalic anhydride is used as a precursor to synthesize amphiphilic naphthalimide dyes . These dyes exhibit good color brilliancy .
Synthesis of Derivatives with Red Emission
The compound is used in the synthesis of 1,8-Naphthalimide derivatives that display a fluorescence emission wavelength in the range of 350 – 550 nm . These derivatives show high stability and various fluorescence properties under different conditions .
Mecanismo De Acción
Target of Action
4-Nitro-1,8-naphthalic anhydride is primarily used as a precursor in the synthesis of N-phenyl-amino-1,8-naphthalimide . This derivative is a fluorescent chemosensor that can detect nitro-antibiotics at ppb level .
Mode of Action
The compound undergoes a series of chemical reactions to interact with its targets. It starts with the reaction of 1,8-naphthalic acid with sodium nitrite to form 1,8-naphthalic anhydride nitrite . This nitrite then undergoes a nitration reaction to form 4-nitro-1,8-naphthalic anhydride nitrite . Finally, this nitrite is converted to 4-nitro-1,8-naphthalic anhydride through an anhydride reaction .
Biochemical Pathways
Its derivative, n-phenyl-amino-1,8-naphthalimide, is known to interact with nitro-antibiotics, indicating a potential role in antibiotic detection and resistance pathways .
Pharmacokinetics
It’s known that the compound has a melting point of 226-229 °c (lit) and a boiling point of 5099±330 °C (Predicted) . These properties may influence its bioavailability and stability in the body.
Result of Action
The primary result of the action of 4-Nitro-1,8-naphthalic anhydride is the production of N-phenyl-amino-1,8-naphthalimide, a fluorescent chemosensor . This chemosensor can detect nitro-antibiotics at ppb level, making it a valuable tool in the field of biomedical research .
Action Environment
The action of 4-Nitro-1,8-naphthalic anhydride can be influenced by various environmental factors. For instance, the compound is known to decompose at high temperatures, producing toxic gases . Therefore, it should be handled and stored in a cool, well-ventilated area away from heat sources . Additionally, it should be kept away from oxidizing agents and flammable substances due to its reactivity .
Propiedades
IUPAC Name |
8-nitro-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5NO5/c14-11-7-3-1-2-6-9(13(16)17)5-4-8(10(6)7)12(15)18-11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOZHLXUWUBRDK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)OC3=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20216641 | |
| Record name | 6-Nitro-1H,3H-naphtho(1,8-cd)pyran-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20216641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6642-29-1 | |
| Record name | 4-Nitro-1,8-naphthalic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6642-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Nitro-1H,3H-naphtho(1,8-cd)pyran-1,3-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006642291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitro-1,8-naphthalic anhydride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15356 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Nitro-1H,3H-naphtho(1,8-cd)pyran-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20216641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-nitro-1H,3H-naphtho[1,8-cd]pyran-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.964 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Nitro-1,8-naphthalic anhydride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C7AG4U84M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 4-Nitro-1,8-naphthalic anhydride is mainly utilized as a versatile building block in organic synthesis. Its reactivity allows for the creation of various derivatives, particularly fluorescent dyes [, ], with potential applications in textiles [, ] and as biological probes [, ].
A: The presence of the nitro group at the 4-position of the naphthalic anhydride structure is crucial for its reactivity. This electron-withdrawing group makes the molecule susceptible to nucleophilic aromatic substitution reactions [, ]. This allows for the replacement of the nitro group with various nucleophiles, leading to a diverse range of derivatives with tailored properties.
A: One well-documented reaction is the substitution of the nitro group by thiols like 1-butanethiol []. This reaction proceeds through a nucleophilic aromatic substitution mechanism where the thiol acts as the nucleophile, attacking the electron-deficient carbon bearing the nitro group. This results in the displacement of the nitro group and formation of a thioether derivative.
A: The reduction of the nitro group in 4-nitro-1,8-naphthalic anhydride is of particular interest for several reasons. First, it can lead to the formation of fluorescent hydroxylamine and amine derivatives [, ]. These derivatives show potential as biological probes for studying hypoxic cells [, ]. Secondly, the reduction process itself is studied for its biotransformation potential using various biological systems, including enzymes from bacteria [] and extracts from fruits and vegetables [].
A: Yes, research has identified nitroreductases, like the one found in Streptomyces mirabilis DUT001 [], capable of reducing 4-nitro-1,8-naphthalic anhydride. This particular enzyme displays broad substrate specificity, reducing other nitro compounds and flavins, highlighting its potential in bioremediation and biocatalysis.
A: The choice of reducing agent can significantly influence the reduction pathway and the final product. For example, grape extracts favor the formation of hydroxylamines, while onion extracts predominantly yield amines []. This selectivity is crucial for tailoring the properties of the resulting derivatives for specific applications.
ANone: Various analytical techniques are crucial for characterizing 4-nitro-1,8-naphthalic anhydride and its transformation products. These include:
- Spectroscopic methods: Nuclear Magnetic Resonance (NMR) [, ], Fourier-Transform Infrared Spectroscopy (FTIR) [, ], UV-Vis spectroscopy [, , ], and fluorescence spectroscopy [, ] are essential for structural elucidation and studying optical properties.
- Chromatographic techniques: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) [, ] is used to separate, identify, and quantify 4-nitro-1,8-naphthalic anhydride and its metabolites in complex mixtures.
- Thermal analysis: Differential Scanning Calorimetry (DSC) [, ] and Thermogravimetric Analysis (TGA) [] provide information about the thermal properties of these compounds, including melting point, decomposition temperature, and thermal stability.
A: While 4-nitro-1,8-naphthalic anhydride itself hasn't been extensively studied for its environmental impact, its classification as a nitro-polycyclic aromatic compound raises concerns. These compounds are considered potential environmental pollutants due to their persistence and potential toxicity []. Research on its biodegradation pathways and potential for bioremediation using microorganisms or plant extracts [, ] is crucial for developing sustainable solutions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















